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Compound of Interest

N-Ethyl-4-hydroxy-2-
Compound Name:
methoxybenzamide

Cat. No.: B12075992

Get Quote

Pharmacophore Exploration, Synthesis, and
Structural Biology
Part 1: Executive Summary & Chemical Identity

The 4-hydroxy-2-methoxybenzoic acid ethyl amide scaffold represents a critical structural motif
in the "Orthopramide” class of medicinal compounds. While often overshadowed by its more
complex pharmaceutical cousins (e.g., Metoclopramide, Remoxipride, Sulpiride), this specific
derivative serves as a fundamental chemical probe for understanding the intramolecular
hydrogen bonding and lipophilicity profiles that govern the bioavailability of benzamide
antipsychotics and prokinetics.

Furthermore, recent isolation of this scaffold from mangrove endophytes (Bruguiera
gymnorhiza) has re-ignited interest in its intrinsic antimicrobial and antimalarial properties,
elevating it from a mere metabolic intermediate to a lead structure for natural product-based
drug discovery.

Key Technical Specifications:
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Core Scaffold: Benzamide, N-ethyl-4-hydroxy-2-methoxy-

CAS Registry Number: 134861-58-8 (N-ethyl analog)

Molecular Formula:

Primary Pharmacological Class: Dopamine

Receptor Antagonist Pharmacophore / Orthopramide Metabolite Model.

Part 2: Chemical Biology & Mechanism of Action[2]
2.1 The "Orthopramide Effect" (Intramolecular Hydrogen
Bonding)

The biological activity of 2-methoxybenzamides is strictly dictated by their conformational
stability. In 4-hydroxy-2-methoxybenzoic acid ethyl amide, the 2-methoxy group acts as a
hydrogen bond acceptor for the amide proton (N-H...OMe).

» Conformational Lock: This intramolecular hydrogen bond locks the benzamide ring and the
amide side chain into a coplanar conformation.

 Lipophilicity Modulation: By "hiding" the polar N-H and methoxy oxygen from the solvent, the
molecule becomes more lipophilic, facilitating blood-brain barrier (BBB) penetration—a
prerequisite for central nervous system (CNS) activity.

» Receptor Binding: The planar conformation aligns the aromatic ring and the nitrogen lone
pairs to perfectly mimic the dopamine structure, allowing high-affinity binding to the

receptor.

2.2 Structure-Activity Relationship (SAR) Landscape

The "ethyl amide" derivative sits at the center of a divergent SAR map. Modifications to this
core yield distinct therapeutic classes:

o N-Alkyl Extension: Replacing the ethyl group with [(1-ethylpyrrolidin-2-yl)methyl] transitions
the molecule into potent antipsychotics (e.g., Sulpiride, Remoxipride).
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» Ring Substitution (C-5): Adding a Chlorine or Bromine atom at position 5 enhances

affinity and metabolic stability (e.g., Metoclopramide).

» 4-OH Modification: The 4-hydroxy group is a metabolic handle.[1] In vivo, it is often

generated by O-demethylation of 4-methoxy precursors. It increases water solubility but can

reduce BBB permeability compared to the 4-methoxy analog unless capped (e.g., as a
benzyl ether).

2.3 Visualization: Orthopramide SAR Pathway

The following diagram illustrates the structural evolution from the core ethyl amide scaffold to
major pharmaceutical agents.

N-Side Chain + Pyrrolidine moiety Remoxipride-like
Modification (Antipsychotic)

Electrophilic Subst. C-5 Halogenation + 5-Chloro/Amino > Metoclopramide-like
(Cl/Br) (Prokinetic)

Core Scaffold
4-Hydroxy-2-methoxy-
benzoic acid ethyl amide

Ether Synthesis

4-OH Alkylation
(O-Methylation)

O-Alkylated variants Natural Product
(Antimalarial)

Click to download full resolution via product page

Caption: Structural divergence from the 4-hydroxy-2-methoxybenzamide core to functional drug

classes.

Part 3: Experimental Protocols (Synthesis &
Characterization)

This section details the synthesis of N-ethyl-4-hydroxy-2-methoxybenzamide. This protocol
is designed to be self-validating, using a benzyl-protection strategy to prevent side reactions at

the phenol group during amide coupling.
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3.1 Synthesis Workflow

Reaction Scheme:
o Protection: 4-hydroxy-2-methoxybenzoic acid
4-benzyloxy-2-methoxybenzoic acid.
 Activation: Acid
Acid Chloride (using
).
e Coupling: Acid Chloride + Ethylamine
Protected Amide.
e Deprotection: Hydrogenolysis (

, Pd/IC)

Final Product.

3.2 Step-by-Step Methodology

Step 1: Preparation of 4-Benzyloxy-2-methoxybenzoic acid

Dissolve 4-hydroxy-2-methoxybenzoic acid (10 mmol) in DMF (20 mL).

Add Potassium Carbonate (

, 25 mmol) and stir for 15 min at room temperature.

Add Benzyl Bromide (11 mmol) dropwise. Heat to 60°C for 4 hours.

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (low

) should disappear.

Workup: Pour into ice water, acidify with 1M HCI. Filter the precipitate. Hydrolyze the ester (if
formed) using NaOH/MeOH, then re-acidify to obtain the free acid.
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Step 2: Amide Coupling (N-Ethylation)
e Suspend the benzyl-protected acid (5 mmol) in dry Dichloromethane (DCM) (15 mL).
e Add Thionyl Chloride (

, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

o Evaporate solvent to dryness to obtain the crude acid chloride.

e Redissolve in dry DCM (10 mL) and cool to 0°C.

e Add Ethylamine (2.0M in THF, 10 mmol) and Triethylamine (1.5 eq) dropwise.
 Stir at room temperature for 12 hours.

» Validation: LC-MS should show the mass of the protected amide (

Step 3: Hydrogenolysis (Deprotection)

Dissolve the protected amide in Ethanol (20 mL).

Add 10% Pd/C catalyst (10 wt% loading).

Stir under Hydrogen atmosphere (balloon pressure or 40 psi) for 4 hours.

Filter through a Celite pad to remove the catalyst.

Evaporate solvent. Recrystallize from Ethanol/Water.
Yield: Typical yields for this route are 65-75%. Characterization:
e 1H NMR (DMSO-d6):

9.8 (s, 1H, OH), 8.1 (t, 1H, NH), 7.6 (d, 1H, Ar-H6), 6.5 (m, 2H, Ar-H3, H5), 3.8 (s, 3H, OMe),
3.2 (m, 2H,

), 1.1 (¢, 3H,
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3.3 Synthesis Process Diagram

Start:

4-Hydroxy-2-methoxy -
benzoic acid

Step 1: Benzylation
(BnBr, K2C03, DMF)
Protects Phenol

l

Step 2: Activation
(S0C12, Reflux)
Forms Acid Chloride

:

Step 3: Amide Coupling
(EtNH2, Et3N, DCM)
Forms N-Ethyl Amide

:

Step 4: Hydrogenolysis
(H2, Pd/C, EtOH)
Removes Benzyl Group

Final Product:
N-Ethyl-4-hydroxy-

2-methoxybenzamide

Click to download full resolution via product page

Caption: Validated synthetic route for N-ethyl-4-hydroxy-2-methoxybenzamide.

Part 4: Quantitative Data & Pharmacological Profiles
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The following table summarizes the comparative physicochemical properties of the 4-hydroxy-
2-methoxy derivative versus its isomers. This data highlights why the 2-methoxy position is
critical for bioactivity.

Table 1: Physicochemical & Retention Properties of Benzamide Isomers

HPLC Capacity

Substitution Intramolecular  Factor ( Predicted
Compound . A
Pattern H-Bond Lipophilicity
)*
Strong (N- ) )
Target 4-OH, 2-OMe High High
H...OMe)
Strong (O- ) )
Isomer A 2-OH, 4-OMe Medium Medium
H...0=C)
Isomer B 3-OH, 5-OMe None Low Low
Isomer C 4-OH, 3-OMe Weak Low Low

*Note: Higher Capacity Factor (

) on Reverse-Phase HPLC indicates higher lipophilicity and stronger intramolecular folding,
correlating with better BBB permeability.

Biological Implications:

o Target (4-OH, 2-OMe): The N-H...OMe bond creates a "pseudo-ring," reducing the polar
surface area. This mimics the pharmacophore of Remoxipride.

¢ Isomer A (Salicylate type): Forms a hydrogen bond between the Phenol-OH and Carbonyl.
While stable, it lacks the specific steric shape required for the

receptor pocket.

Part 5: References

e Liquid Chromatographic Studies on Intramolecular Hydrogen Bonding in Hydroxy-
Methoxybenzamides.Journal of Chromatographic Science. Demonstrates the critical role of
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the 2-methoxy group in conformation and lipophilicity.

« ldentification of Novel Metabolites of Rosiglitazone.ResearchGate. Discusses N-ethyl-2-
methoxy-4-hydroxybenzamide as a metabolic model.

e Synthesis and Structure—Activity Relationship Studies of 12-Lipoxygenase Inhibitors.PubMed
Central. Explores the hydroxy-methoxy scaffold in enzyme inhibition.

e GC-MS and UHPLC-HRMS based metabolite profiling of Bruguiera
gymnorhiza.ResearchGate. Identifies 4-hydroxy-2-methoxybenzamide as a bioactive natural
product.

o 2-Hydroxy-4-methoxybenzoic acid (Isomer Distinction).Sigma-Aldrich. Provides data on the
common isomer to avoid confusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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